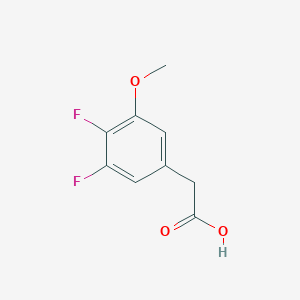
4,5-Difluoro-3-methoxyphenyl acetic acid
Cat. No. B8757231
Key on ui cas rn:
887585-35-5
M. Wt: 202.15 g/mol
InChI Key: SBJJRVSWJFKCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492440B2
Procedure details


1.59 g of 5-allyl-1,2-difluoro-3-methoxybenzene (C2) are dissolved in 5.25 ml of ethyl acetate and 19.75 ml of glacial acetic acid and cooled to 0° C. in an ice bath. The solution is subsequently treated with ozone for 15 min (ozone generator: oxygen flow rate 40 l/h—corresponds to 5 g/h of O3). The mixture is subsequently diluted with 12 ml of water and warmed at 50° C. for a further 15 min. The reaction solution is then evaporated in vacuo, and the residue remaining is dissolved in 50 ml of tetrahydrofuran. 420 μl of H2O2 (30% solution) and 163 mg of phenylselenic acid are added. The reaction solution is subsequently heated under reflux for 2 h and, when the reaction is complete, evaporated to dryness in vacuo. The residue is purified by flash column chromatography on silica gel (solvent gradient: dichloromethane/0-40% by vol. of methanol), giving 806 mg of the title compound as a colourless oil; MS: 203.1 (MH+); TLC: Rf=0.40 (cyclohexane/ethyl acetate 9:1).



Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
C([C:4]1[CH:5]=[C:6]([O:12][CH3:13])[C:7]([F:11])=[C:8]([F:10])[CH:9]=1)C=C.[C:14]([OH:17])(=[O:16])[CH3:15].O=[O+][O-].O=O>C(OCC)(=O)C.O>[F:10][C:8]1[CH:9]=[C:4]([CH2:15][C:14]([OH:17])=[O:16])[CH:5]=[C:6]([O:12][CH3:13])[C:7]=1[F:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.59 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C=1C=C(C(=C(C1)F)F)OC
|
|
Name
|
|
|
Quantity
|
5.25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
19.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
ozone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[O+][O-]
|
|
Name
|
ozone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[O+][O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
O3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[O+][O-]
|
Step Four
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution is then evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue remaining is dissolved in 50 ml of tetrahydrofuran
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
420 μl of H2O2 (30% solution) and 163 mg of phenylselenic acid are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution is subsequently heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by flash column chromatography on silica gel (solvent gradient: dichloromethane/0-40% by vol. of methanol)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1F)OC)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 806 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
